molecular formula C22H20FNO4S B383479 Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate CAS No. 496028-15-0

Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

Cat. No. B383479
CAS RN: 496028-15-0
M. Wt: 413.5g/mol
InChI Key: GNLSRDNJOWSDOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate, also known as EFC, is a chemical compound that has been extensively studied for its potential use in scientific research. EFC has shown promising results in various studies, making it a popular choice for researchers looking to explore new avenues in their field.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation and tumor growth, making it a potential candidate for the treatment of various diseases.
Biochemical and Physiological Effects
Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in various studies, making it a potential candidate for the treatment of diseases such as cancer and rheumatoid arthritis. Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate has also been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is also readily available and relatively inexpensive, making it an attractive option for researchers on a budget. However, Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate does have some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate also has a relatively short half-life, which can limit its effectiveness in some studies.

Future Directions

There are many potential future directions for research involving Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate. One area of interest is the development of new drugs and therapies based on Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate. Researchers are also interested in exploring the potential use of Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate in the treatment of various diseases, such as cancer and rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate and its potential applications in scientific research.

Synthesis Methods

The synthesis of Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate involves a multi-step process that begins with the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This is then reacted with 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylic acid to form the intermediate compound, which is then treated with ethyl alcohol to obtain the final product, Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate.

Scientific Research Applications

Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases. Ethyl 2-(2-fluorobenzamido)-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate has also been studied for its potential use in the development of new drugs and therapies.

properties

IUPAC Name

ethyl 2-[(2-fluorobenzoyl)amino]-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO4S/c1-4-28-22(26)19-18(14-9-11-15(27-3)12-10-14)13(2)29-21(19)24-20(25)16-7-5-6-8-17(16)23/h5-12H,4H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLSRDNJOWSDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)NC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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